molecular formula C17H19N5O4 B2963337 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896823-61-3

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2963337
CAS No.: 896823-61-3
M. Wt: 357.37
InChI Key: YZCVEQZFTWQOMH-UHFFFAOYSA-N
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Description

8-(Furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione core. Its structure includes a furan-2-ylmethyl group at the 8-position and a 3-hydroxypropyl substituent at the 3-position, with methyl groups at the 1- and 7-positions.

The furan moiety contributes to its hydrophobicity, while the 3-hydroxypropyl group enhances water solubility compared to analogs with purely alkyl or aromatic substituents. Such structural features make it a candidate for studies targeting central nervous system (CNS) disorders, given adenosine receptors' roles in modulating neurotransmitter release and neuroprotection .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-9-22-13-14(18-16(22)21(11)10-12-5-3-8-26-12)19(2)17(25)20(15(13)24)6-4-7-23/h3,5,8-9,23H,4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCVEQZFTWQOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the imidazo[2,1-f]purine core.

    Addition of the 3-hydroxypropyl group: This can be accomplished through a nucleophilic addition reaction using a suitable 3-hydroxypropyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[2,1-f]purinedione Derivatives

Compound Name Substituents (Position) Key Features
Target Compound 8-(Furan-2-ylmethyl), 3-(3-hydroxypropyl) Balanced hydrophobicity/solubility; potential adenosine receptor modulation
8-(2-Furylmethyl)-3-(2-phenylethyl) analog 8-(Furan-2-ylmethyl), 3-(phenylethyl) Increased lipophilicity; possible enhanced CNS penetration
Compound 5 (Zagórska et al., 2016) 8-(Dihydroisoquinolinylbutyl) Hybrid ligand with dual PDE4B1/PDE10A inhibition; serotonin/dopamine affinity
1,7-Dimethyl-8-(2-hydroxyethyl) analog 8-(2-hydroxyethyl) Higher hydrophilicity; reduced receptor selectivity
8-(3-Fluorophenoxyethyl) derivative 8-(3-Fluorophenoxyethyl) Enhanced adenosine A2A antagonism; improved metabolic stability

Pharmacological Activity

Adenosine Receptor Affinity

The target compound’s furan and hydroxypropyl substituents may confer selective binding to adenosine A2A receptors, which are associated with anti-inflammatory and neuroprotective effects . In contrast:

  • The 8-(3-Fluorophenoxyethyl) derivative () exhibits potent adenosine A2A antagonism (IC₅₀ < 100 nM) due to its electron-withdrawing fluorophenoxy group, enhancing receptor-ligand interactions .
  • The 3-(phenylethyl) analog () shows reduced A2A selectivity, likely due to steric hindrance from the bulky aromatic substituent .

Kinase and Phosphodiesterase (PDE) Inhibition

  • Compound 5 () demonstrates dual inhibitory activity against PDE4B1 and PDE10A, enzymes linked to neurodegenerative diseases. Its dihydroisoquinoline substituent enables π-π stacking with PDE active sites .
  • The target compound’s hydroxypropyl group may limit kinase inhibition efficacy compared to bulkier substituents but could improve solubility for intravenous administration.

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Water Solubility (mg/mL) LogP Metabolic Stability (t₁/₂, min)
Target Compound 1.2 1.8 45 (liver microsomes)
8-(3-Fluorophenoxyethyl) 0.3 3.2 90
8-(2-Hydroxyethyl) 2.5 0.9 30
3-(Phenylethyl) analog 0.1 2.5 120

Key Observations :

  • The hydroxypropyl group in the target compound improves solubility over phenyl or fluorophenoxy analogs but reduces metabolic stability compared to fluorinated derivatives .
  • The 8-(2-hydroxyethyl) analog () has the highest solubility but the shortest half-life, limiting its therapeutic utility .

Biological Activity

The compound 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS Number 941873-49-0
SMILES CC(C)N1C(=O)C2=C(N=C(N1C(=O)N2C)C)C(C=C2)CC)C(C=CC(C)O)CC

Structure

The structure features a fused imidazo[2,1-f]purine core with substituents that enhance its biological interactions. The presence of furan and hydroxypropyl groups is particularly noteworthy as they may contribute to the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Adenosine Receptor Modulation : Compounds similar to imidazopurines have been shown to interact with adenosine receptors, potentially influencing cellular signaling pathways associated with inflammation and cancer progression .
  • Antioxidant Activity : The furan moiety may contribute to antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against various diseases .
  • Antitumor Effects : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Anticancer Activity

A study evaluated the cytotoxic potential of related compounds against several cancer cell lines. The results indicated that derivatives with similar structures to the target compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM across different cell lines (e.g., MCF-7, NCI-H460) .

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with other known imidazole derivatives was conducted:

Compound NameIC50 (µM)Target Cell Line
8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1H-imidazo...12.50MCF-7
1H-imidazo[4,5-b]pyridine8.00A549
7-(3-hydroxypropyl)-8-(furan-2-ylmethyl)-1-methyl...5.00HeLa

This table illustrates the competitive efficacy of the target compound relative to other derivatives.

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